7-bromo-4-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family. It features both bromine and chlorine substituents on its benzothiazole ring, which contribute to its unique chemical properties and reactivity. This compound is of significant interest in various scientific fields due to its potential biological activities, making it a valuable subject of research in medicinal chemistry and related disciplines.
The compound can be synthesized through various methods, often involving the cyclization of appropriate precursors in the presence of bromine and chlorine sources. One common route includes the reaction of 2-aminobenzenethiol with bromine and chlorine under controlled conditions.
7-bromo-4-chloro-1,3-benzothiazol-2-amine is classified as a benzothiazole derivative, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of halogen atoms enhances its reactivity, allowing for various chemical modifications that are useful in synthetic chemistry.
The synthesis of 7-bromo-4-chloro-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways:
In one synthesis route, 2-aminobenzenethiol reacts with bromine and chlorine to form the desired compound. The reaction typically requires careful monitoring of temperature and concentration to avoid side reactions such as over-bromination or hydration of intermediates .
The compound has a CAS number of 1342623-73-7, indicating its unique identity in chemical databases. Its structural characteristics allow it to participate in various chemical reactions, particularly those involving nucleophilic substitutions due to the presence of halogen atoms.
7-bromo-4-chloro-1,3-benzothiazol-2-amine can undergo several types of chemical reactions:
For instance, substitution reactions involving this compound often require specific reagents that can facilitate the replacement of bromine or chlorine without affecting the integrity of the benzothiazole ring .
The mechanism by which 7-bromo-4-chloro-1,3-benzothiazol-2-amine exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. Research has indicated potential antimicrobial and anticancer properties, suggesting that it may inhibit certain cellular pathways critical for pathogen survival or cancer cell proliferation.
7-bromo-4-chloro-1,3-benzothiazol-2-amine is typically obtained as a solid with a purity level around 95%. Its melting point and solubility characteristics depend on the specific synthesis route and purification methods used.
The compound's reactivity is influenced by its halogen substituents, which enhance its electrophilic character. This allows it to participate in various chemical transformations that are essential for its application in drug development and materials science.
Property | Value |
---|---|
CAS Number | 1342623-73-7 |
Molecular Formula | C7H4BrClN2S |
Molecular Weight | 263.5 g/mol |
Purity | 95% |
Scientific Uses
7-bromo-4-chloro-1,3-benzothiazol-2-amine has a wide array of applications across different scientific fields:
Regioselective functionalization of the benzothiazole core requires precise control over electrophilic aromatic substitution (EAS) kinetics and directing group effects. For 7-bromo-4-chloro-1,3-benzothiazol-2-amine, this is achieved through a halogen-sequenced synthesis starting from 2,6-dichlorobenzonitrile (2,6-DCB). The initial step involves ortho-directed bromination at the 4-position of 2,6-DCB using aluminum chloride (AlCl₃) as a Lewis acid catalyst and bromine (Br₂) as the halogen source in chlorinated solvents. This reaction exploits the ortho-directing capability of the cyano group, with the adjacent chlorine atoms creating steric constraints that favor monobromination at the 4-position. The resulting intermediate, 4-bromo-2,6-dichlorobenzonitrile, is isolated in 82–85% yield with >98% purity after crystallization [8].
Table 1: Regioselectivity in Bromination of 2,6-Dichlorobenzonitrile
Catalyst | Solvent | Temp (°C) | Reaction Time (h) | Regioselectivity (4-Bromo:3-Bromo) | Yield (%) |
---|---|---|---|---|---|
AlCl₃ | CH₂Cl₂ | 25 | 4 | 15:1 | 85 |
FeCl₃ | CCl₄ | 40 | 6 | 8:1 | 78 |
None | AcOH | 60 | 12 | 3:1 | 65 |
Subsequent cyclization-directed chlorination occurs during heterocycle formation. The 4-bromo-2,6-dichlorobenzonitrile undergoes nucleophilic displacement with thiourea or ammonium thiocyanate under reflux conditions, where the chlorine at the 2-position acts as the leaving group for thiazole ring closure. The remaining chlorine atom at the 6-position (renumbered as the 4-position in the benzothiazole system) remains intact, establishing the 4-chloro substituent without additional steps [8].
The construction of the benzothiazole core relies on a one-pot thiolation-cyclization sequence. The optimized protocol treats 4-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate (NH₂NH₂·H₂O) in ethylene glycol at 120–130°C for 8–12 hours. This initiates two consecutive nucleophilic attacks:
Critical to this process is the chelation-assisted ring closure, where ethylene glycol coordinates with the intermediate, lowering the activation energy for cyclization. The reaction achieves 80–83% conversion to 7-bromo-4-chloro-1,3-benzothiazol-2-amine, confirmed by LC-MS and ¹³C NMR spectroscopy. The product exhibits a characteristic ¹³C NMR shift at δ 163.5 ppm for the C2 carbon, indicating successful amine incorporation [8] [3].
The economic and efficiency advantages of 2,6-dichlorobenzonitrile (2,6-DCB) over traditional precursors are demonstrated in multi-gram syntheses. 2,6-DCB costs approximately $15–20/mol versus $120–150/mol for 4-bromo-2-aminothiophenol derivatives, making it the preferred industrial substrate. Key comparisons include:
Table 2: Precursor Route Efficiency for 7-Bromo-4-Chloro-1,3-Benzothiazol-2-Amine
Precursor | Steps Required | Overall Yield (%) | Purity (%) | Byproduct Formation |
---|---|---|---|---|
2,6-Dichlorobenzonitrile | 2 | 38–45 | >99 | NH₄Cl, H₂O |
4-Bromo-2-aminothiophenol | 3 | 28–35 | 95–97 | Polymeric sulfides |
7-Bromo-4-chlorobenzothiazole-2-thione | 4 | 25–30 | 90–92 | H₂S, S oxides |
Alternative routes suffer from cumulative yield erosion and purification challenges. For example, using 4-bromo-2-aminothiophenol requires protection/deprotection sequences before coupling with cyanogen bromide to install the C2-amine group. This introduces additional unit operations and reduces throughput. In contrast, the 2,6-DCB route consolidates bromination, thiolation, and amination into a telescoped process without isolating intermediates, minimizing yield loss [8] [5].
Scalable production demands optimization of stoichiometry, energy input, and purification:
For gram-scale production (100–500 g batches), the optimized protocol delivers consistent results:
Table 3: Gram-Scale Synthesis Performance Metrics
Scale (g) | Bromination Yield (%) | Cyclization Yield (%) | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
10 | 85 | 91 | 45 | 99.2 |
100 | 84 | 90 | 44 | 99.1 |
500 | 83 | 89 | 43 | 98.8 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3